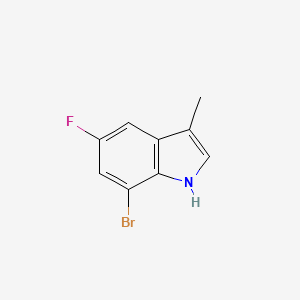

7-Bromo-5-fluoro-3-methyl-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-bromo-5-fluoro-3-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrFN/c1-5-4-12-9-7(5)2-6(11)3-8(9)10/h2-4,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIPHXXHZNPGTMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=C1C=C(C=C2Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50694852 | |

| Record name | 7-Bromo-5-fluoro-3-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883001-24-9 | |

| Record name | 7-Bromo-5-fluoro-3-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Bromo-5-fluoro-3-methyl-1H-indole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromo-5-fluoro-3-methyl-1H-indole is a halogenated indole derivative with significant potential as a building block in medicinal chemistry and materials science. The strategic placement of bromo, fluoro, and methyl groups on the indole scaffold imparts unique physicochemical properties that are advantageous for the development of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, spectral analysis, and potential applications of this compound, offering valuable insights for researchers in drug discovery and organic synthesis.

Introduction

The indole ring system is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities.[1] Halogenation of the indole nucleus is a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of lead compounds. The introduction of a bromine atom at the 7-position and a fluorine atom at the 5-position of the 3-methylindole core in this compound creates a molecule with distinct electronic and lipophilic characteristics. This unique substitution pattern makes it a valuable intermediate for creating complex molecules with potential therapeutic applications, including but not limited to anticancer and antimicrobial agents.[1][2]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Source |

| CAS Number | 883001-24-9 | [3] |

| Molecular Formula | C₉H₇BrFN | [4] |

| Molecular Weight | 228.06 g/mol | Calculated |

| Appearance | Likely a solid at room temperature | Inferred from related compounds |

| Purity | Typically ≥97% | [4] |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. | Inferred from general indole solubility |

Synthesis and Mechanism

While a specific, detailed synthesis for this compound is not extensively published, a plausible and efficient synthetic route can be devised based on established indole synthesis methodologies. A likely approach would involve the electrophilic bromination and fluorination of a suitable 3-methylindole precursor.

Proposed Synthetic Workflow

A potential synthetic pathway could start from commercially available 5-fluoro-3-methyl-1H-indole, followed by a regioselective bromination at the C7 position.

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical)

-

Dissolution: Dissolve 5-fluoro-3-methyl-1H-indole (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (CH₂Cl₂) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Bromination: Add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise to the stirred solution. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired this compound.

Spectral Analysis

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton (if not exchanged), and the methyl protons. The coupling patterns of the aromatic protons will be influenced by the fluorine and bromine substituents.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the nine carbon atoms in the molecule. The chemical shifts of the carbons directly attached to the bromine and fluorine atoms will be significantly affected.

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching vibration (around 3400 cm⁻¹), C-H stretching of the aromatic and methyl groups, and C-F and C-Br stretching vibrations in the fingerprint region.

Chemical Reactivity and Potential Applications

The presence of the bromine atom at the C7 position and the N-H proton makes this compound a versatile intermediate for further chemical modifications.

Potential Reaction Pathways

Caption: Potential reaction pathways for this compound.

Applications in Drug Discovery

The functionalized indole core of this compound makes it an attractive starting material for the synthesis of novel drug candidates. The C-Br bond can be utilized in various cross-coupling reactions to introduce diverse substituents, allowing for the exploration of a broad chemical space. Indole derivatives are known to exhibit a wide range of biological activities, and this compound could serve as a key intermediate in the development of:

-

Kinase Inhibitors: Many kinase inhibitors feature a substituted indole scaffold.[6]

-

Anticancer Agents: The indole nucleus is present in several anticancer drugs.[7]

-

Antimicrobial Agents: Functionalized indoles have shown promising activity against various pathogens.[8]

Conclusion

This compound is a valuable halogenated indole derivative with significant potential for applications in organic synthesis and medicinal chemistry. Its unique substitution pattern offers multiple avenues for further functionalization, making it a key building block for the synthesis of complex and biologically active molecules. This guide provides a foundational understanding of its properties and potential, encouraging further research and exploration of its utility in developing next-generation therapeutics and functional materials.

References

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]

- 2. CAS 280752-68-3: 7-bromo-1-methyl-1H-indole | CymitQuimica [cymitquimica.com]

- 3. 883001-24-9|this compound|BLD Pharm [bldpharm.com]

- 4. calpaclab.com [calpaclab.com]

- 5. rsc.org [rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. Buy 7-Fluoro-5-methyl-1H-indole | 442910-91-0 [smolecule.com]

- 8. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 7-Bromo-5-fluoro-3-methyl-1H-indole: Synthesis, Characterization, and Applications

Abstract: The indole scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic pharmaceuticals.[1][2][3] Functionalized indoles, such as 7-Bromo-5-fluoro-3-methyl-1H-indole, represent highly valuable building blocks for the development of novel therapeutic agents. The specific substitution pattern of this compound—a bromine atom for cross-coupling, a fluorine atom for modulating electronic properties and metabolic stability, and a methyl group—offers a unique combination of features for drug design and chemical synthesis. This guide provides a comprehensive technical overview of this compound, detailing its chemical identity, a proposed synthetic route based on established methodology, predicted analytical characterization, reactivity profile, and its potential applications in the field of drug discovery.

Introduction: The Indole Scaffold in Modern Chemistry

The indole ring system, a fusion of a benzene and a pyrrole ring, is a privileged structure in chemical biology and drug discovery.[2][4] It is a key component of the essential amino acid tryptophan and is found in numerous bioactive molecules, including the neurotransmitter serotonin and the anti-inflammatory drug indomethacin.[1][4] The versatility of the indole scaffold allows it to interact with a wide range of biological targets. Consequently, chemists continuously explore the synthesis of novel indole derivatives to create new drugs for treating cancer, infections, and inflammatory diseases.[1][5][] The strategic placement of substituents on the indole core is a critical aspect of modern drug design, enabling the fine-tuning of a molecule's pharmacological profile.

Compound Profile: this compound

Structural Elucidation and IUPAC Name

The compound is systematically named This compound . Its structure consists of an indole core with a bromine atom at position 7, a fluorine atom at position 5, and a methyl group at position 3. The "1H" designation confirms that the nitrogen atom of the pyrrole ring bears a hydrogen.

Figure 1. Chemical Structure of this compound.

Figure 1. Chemical Structure of this compound.

Key Chemical Identifiers

Quantitative data and identifiers provide a standardized way to reference this specific chemical entity in databases and publications.

| Identifier | Value | Source |

| CAS Number | 883001-24-9 | [7][8] |

| Molecular Formula | C₉H₇BrFN | |

| Molecular Weight | 228.06 g/mol | |

| Canonical SMILES | CC1=CNC2=C1C=C(F)C=C2Br | [8] |

| InChIKey | Not available in search results | |

| PubChem CID | Not available in search results |

Synthesis and Purification Strategy

Retrosynthetic Analysis

The Fischer synthesis provides a direct pathway to the target molecule. The indole ring is formed by creating a bond between the ortho-carbon of the phenyl ring and the carbon of the enamine intermediate, which is derived from the ketone.

Proposed Synthetic Protocol

This protocol describes the synthesis starting from commercially available (2-bromo-4-fluorophenyl)hydrazine and propan-2-one (acetone).

Step 1: Phenylhydrazone Formation

-

In a round-bottom flask, dissolve (2-bromo-4-fluorophenyl)hydrazine (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

-

Add propan-2-one (1.1 eq) to the solution.

-

Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting hydrazine is consumed. The phenylhydrazone may precipitate from the solution and can be isolated, or used directly in the next step.

Step 2: Acid-Catalyzed Cyclization (Indolization)

-

The crude phenylhydrazone is subjected to an acid catalyst. A variety of acids can be used, including polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or a mixture of acetic acid and sulfuric acid.[9][11]

-

Heat the reaction mixture. The optimal temperature depends on the chosen catalyst but typically ranges from 80°C to 150°C.[10]

-

The reaction is monitored by TLC or LC-MS for the formation of the indole product.

-

Upon completion, the reaction is quenched by carefully pouring the mixture into ice-water and neutralizing the acid with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

-

The aqueous mixture is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

Purification and Workflow

The crude this compound is typically purified using flash column chromatography on silica gel.

Analytical and Spectroscopic Characterization (Predicted)

Detailed experimental spectra for this specific molecule are not published. However, based on its structure and data from analogous compounds, the following spectroscopic characteristics can be predicted.

| Technique | Predicted Features |

| ¹H NMR | NH Proton (δ 8.0-8.5 ppm): Broad singlet, characteristic of the indole N-H. Aromatic Protons (δ 7.0-7.5 ppm): Two doublets in the aromatic region, showing coupling to the fluorine atom (H-C4 and H-C6). C2-H (δ ~7.0 ppm): A quartet or broad singlet for the proton at C2, coupled to the C3-methyl group. CH₃ Protons (δ ~2.3 ppm): A doublet for the methyl group at C3, coupled to the C2-H proton. |

| ¹³C NMR | Aromatic Carbons (δ 110-140 ppm): Signals for the 8 carbons of the indole core. The carbons attached to bromine (C7) and fluorine (C5) will show characteristic shifts and C-F coupling. Methyl Carbon (δ ~12 ppm): Signal for the C3-methyl group. |

| Mass Spec (EI) | Molecular Ion (M⁺): A prominent peak at m/z 227 and 229 in an approximate 1:1 ratio, characteristic of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation: Loss of a methyl radical ([M-15]⁺) is a likely fragmentation pathway. |

| IR Spectroscopy | N-H Stretch: A sharp peak around 3400 cm⁻¹. C-H Stretch (Aromatic/Aliphatic): Peaks around 3100-2900 cm⁻¹. C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region. C-F Stretch: A strong absorption band around 1250-1050 cm⁻¹. C-Br Stretch: A peak in the fingerprint region, typically below 650 cm⁻¹. |

Chemical Reactivity and Derivatization Potential

The unique substitution pattern of this compound makes it a versatile platform for further chemical modification.

-

N-H Functionalization: The indole nitrogen is nucleophilic and can be readily alkylated, acylated, or protected (e.g., with tosyl or BOC groups) using a base like sodium hydride (NaH) followed by an electrophile.[12]

-

C-H Functionalization: The C2 position is the most electron-rich C-H bond on the pyrrole ring and is susceptible to electrophilic attack or metal-catalyzed C-H functionalization, although the existing C3-methyl group provides some steric hindrance.[13][14][15]

-

C-Br Functionalization: The C7-bromo group is the most valuable synthetic handle. It is ideally positioned for palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, Heck, or Buchwald-Hartwig amination reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, alkyl, or amino substituents, making it a powerful tool for building molecular complexity in drug discovery programs.[9]

Applications in Research and Drug Development

This compound is not an end-product therapeutic itself but rather a sophisticated chemical building block. Its value lies in its potential to serve as a starting point for the synthesis of more complex molecules with potential biological activity.[2][]

-

Medicinal Chemistry Scaffold: The combination of substituents is highly desirable. The fluorine atom can enhance metabolic stability and receptor binding affinity. The methyl group can provide steric bulk and improve lipophilicity. The bromine atom serves as a crucial point for diversification, allowing a library of related compounds to be rapidly synthesized and screened for activity.

-

Probe for Target Identification: As a fragment-like molecule, it could be used in fragment-based drug discovery (FBDD) campaigns to identify new binding interactions with protein targets.

-

Precursor to Complex Molecules: This indole could be a key intermediate in the total synthesis of complex natural products or their analogues. The indole framework is central to many anti-cancer, anti-viral, and anti-inflammatory agents.[1][5]

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care.

-

General Precautions: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Toxicology: Specific toxicological data is not available. Halogenated aromatic compounds should be treated as potentially harmful if inhaled, ingested, or absorbed through the skin.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

SDS: Always consult the material-specific Safety Data Sheet (SDS) provided by the supplier before handling the compound.

Conclusion

This compound is a well-defined chemical entity with significant potential as a building block in synthetic and medicinal chemistry. While detailed experimental data for this specific molecule is sparse, its synthesis can be confidently approached using established methods like the Fischer indole synthesis. Its structural features—particularly the synthetically versatile bromine atom at C7 and the modulating fluorine atom at C5—make it an attractive scaffold for creating diverse chemical libraries aimed at discovering new therapeutic agents. Future research leveraging this compound could lead to the development of novel drugs with improved pharmacological properties.

References

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Carbonylative synthesis and functionalization of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemijournal.com [chemijournal.com]

- 5. researchgate.net [researchgate.net]

- 7. CAS # 883001-24-9, this compound, 7-Bromo-5-fluoro-3-methylindole - chemBlink [chemblink.com]

- 8. 883001-24-9|this compound|BLD Pharm [bldpharm.com]

- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 10. Fischer Indole Synthesis [organic-chemistry.org]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. soc.chim.it [soc.chim.it]

- 14. Rhodium(II)-Catalyzed Enantioselective C–H Functionalization of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

Molecular structure of 7-Bromo-5-fluoro-3-methyl-1H-indole

An In-Depth Technical Guide to the Molecular Structure of 7-Bromo-5-fluoro-3-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the molecular structure, properties, synthesis, and reactivity of this compound. As a halogenated indole derivative, this compound serves as a critical building block in medicinal chemistry, leveraging its unique electronic and steric properties for the development of novel therapeutic agents.

The indole ring system, a fusion of a benzene and a pyrrole ring, is renowned as a "privileged scaffold" in drug discovery. Its structural motif is present in a vast array of natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities including anticancer, antiviral, and anti-inflammatory properties.[1][2] The specific compound, this compound (CAS No. 883001-24-9), is a polysubstituted indole designed to explore and enhance these inherent capabilities.[3][4][5]

The strategic placement of bromo, fluoro, and methyl groups on the indole core imparts distinct physicochemical characteristics that are highly valuable for medicinal chemists:

-

Fluorine at C5: Enhances metabolic stability and binding affinity.

-

Bromine at C7: Provides a reactive handle for further chemical modification.

-

Methyl at C3: Modulates steric profile and blocks a primary site of metabolic activity.

This guide delves into the structural intricacies of this molecule, offering insights into its synthesis, characterization, and potential applications.

Molecular Architecture and Physicochemical Properties

The foundational structure of this compound is the aromatic, bicyclic indole core. The substituents are positioned to deliberately modulate the molecule's electronic distribution, lipophilicity, and reactivity.

Caption: 2D structure of this compound.

Table 1: Core Physicochemical Data and Substituent Influence

| Property | Value / Description |

| CAS Number | 883001-24-9 |

| Molecular Formula | C₉H₇BrFN[6] |

| Molecular Weight | 228.06 g/mol |

| C7-Bromine | A large halogen atom that significantly increases lipophilicity. It serves as an excellent synthetic handle for diversification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). |

| C5-Fluorine | A small, highly electronegative atom. Its introduction is a key strategy in medicinal chemistry to block metabolic oxidation, increase binding affinity through favorable electrostatic interactions, and fine-tune pKa.[7] |

| C3-Methyl Group | An alkyl substituent that occupies the most nucleophilic position of the indole ring. This sterically hinders and electronically deactivates the C3 position from typical electrophilic substitution reactions.[8][9] |

Strategic Synthesis

The construction of a polysubstituted indole such as this requires a regioselective and robust synthetic strategy. The Fischer indole synthesis is a classic and highly effective method for preparing 3-methylindoles and can be adapted for this target.[10][11]

Proposed Experimental Protocol: Fischer Indole Synthesis

-

Hydrazine Formation: Start with commercially available 2-bromo-4-fluoroaniline. Diazotization followed by reduction (e.g., with SnCl₂) yields the crucial intermediate, (2-bromo-4-fluorophenyl)hydrazine.

-

Hydrazone Condensation: React the (2-bromo-4-fluorophenyl)hydrazine with acetone in an acidic medium (e.g., acetic acid) to form the corresponding hydrazone.

-

Cyclization and Aromatization: Heat the hydrazone in the presence of a strong acid catalyst (e.g., polyphosphoric acid, ZnCl₂, or H₂SO₄). This induces a[12][12]-sigmatropic rearrangement, followed by the elimination of ammonia and subsequent aromatization to yield the final this compound product.

Caption: Proposed synthetic workflow via Fischer Indole Synthesis.

This self-validating protocol ensures the correct placement of substituents, as the regiochemistry is dictated by the structure of the starting aniline derivative.

Structural Elucidation: A Spectroscopic Approach

Confirming the molecular structure of the final compound requires a combination of modern spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer unambiguous proof of identity.

Key Spectroscopic Signatures

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This technique reveals the number and environment of protons. For this compound, one would expect to see distinct signals for the N-H proton (a broad singlet), the C3-methyl group (a singlet or a narrow doublet around 2.3 ppm), and the aromatic protons on the benzene ring.[13] The coupling patterns between the aromatic protons will be complex due to the influence of both the bromine and fluorine atoms.

-

¹³C NMR: This spectrum would show nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts would be influenced by the attached atoms (N, Br, F), providing clear evidence of the substitution pattern.

-

¹⁹F NMR: A crucial experiment for fluorinated compounds, this would show a single resonance for the C5-fluorine atom, confirming its presence and electronic environment.

-

-

Mass Spectrometry (MS):

-

This analysis confirms the molecular weight. The high-resolution mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of C₉H₇BrFN. A key diagnostic feature would be the isotopic pattern of bromine: two peaks of nearly equal intensity, one for the ⁷⁹Br isotope (M⁺) and one for the ⁸¹Br isotope (M+2⁺), which is an unmistakable signature for a monobrominated compound.

-

Table 2: Predicted Spectroscopic Data Summary

| Technique | Expected Observation |

| ¹H NMR | - Broad singlet for N-H proton (> 8.0 ppm)- Singlet/doublet for C3-CH₃ (~2.3 ppm)[13]- Two distinct signals in the aromatic region (7.0-7.6 ppm) showing complex coupling due to H-F and H-H interactions. |

| ¹³C NMR | - Nine distinct carbon signals.- Carbons attached to F (C5) and Br (C7) will show characteristic shifts and C-F coupling. |

| ¹⁹F NMR | - A single resonance, likely a doublet of doublets due to coupling with adjacent aromatic protons. |

| Mass Spec (EI) | - Molecular ion peak (M⁺) at m/z ≈ 227 and 229 in a ~1:1 ratio.- Fragmentation pattern consistent with an indole structure. |

| IR Spec | - Sharp N-H stretching vibration (~3400 cm⁻¹)- Aromatic C-H stretching (~3100-3000 cm⁻¹)- C=C stretching in the aromatic region (~1600-1450 cm⁻¹) |

Chemical Reactivity and Synthetic Utility

The reactivity of the indole core is significantly modulated by its substituents.

-

Electrophilic Substitution: The indole C3 position is the most electron-rich and typically the primary site of electrophilic attack.[12] However, in this molecule, the C3 position is blocked by a methyl group. This redirects any potential electrophilic substitution to less reactive sites, such as the nitrogen atom or the benzene ring, although the latter is deactivated by the halogen substituents.

-

N-Functionalization: The indole nitrogen (N1) remains a viable site for reactions. It can be deprotonated with a base and subsequently alkylated, acylated, or arylated to introduce a wide variety of functional groups, which is a common strategy in drug development to modulate solubility and target engagement.

-

Cross-Coupling Reactions: The C7-bromo substituent is the molecule's most valuable feature for synthetic diversification. It readily participates in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination. This allows for the efficient and modular attachment of aryl, heteroaryl, alkyl, alkynyl, and amino groups, enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

Caption: Role as a scaffold for chemical library generation.

Conclusion: A Versatile Building Block for Modern Drug Discovery

This compound is more than just a chemical compound; it is a carefully designed molecular tool. Its structure embodies several key principles of modern medicinal chemistry: a privileged core scaffold, strategic halogenation for improved drug-like properties, and a reactive handle for synthetic diversification. The combination of metabolic blocking (fluorine), steric modulation (methyl), and a versatile synthetic anchor (bromine) makes it an exceptionally valuable starting point for developing potent and selective therapeutic agents targeting a range of diseases. This in-depth understanding of its structure, synthesis, and reactivity empowers researchers to fully exploit its potential in the ongoing quest for novel medicines.

References

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 883001-24-9|this compound|BLD Pharm [bldpharm.com]

- 4. 7-bromo-5-fluoro-3-methylindole; 7-bromo-5-fluoro-3-methy-1H-indole; QC-7966; 1H-INDOLE,7-BROMO-5-FLUORO-3-METHYL | Chemrio [chemrio.com]

- 5. CAS # 883001-24-9, this compound, 7-Bromo-5-fluoro-3-methylindole - chemBlink [chemblink.com]

- 6. calpaclab.com [calpaclab.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis of 3-substituted indoles via reactive alkylideneindolenine intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00871A [pubs.rsc.org]

- 10. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]

- 11. Buy 7-Fluoro-5-methyl-1H-indole | 442910-91-0 [smolecule.com]

- 12. Electrophilic Substitution Reactions of Indoles | Semantic Scholar [semanticscholar.org]

- 13. rsc.org [rsc.org]

A Technical Guide to the Spectroscopic Characterization of 7-Bromo-5-fluoro-3-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the key spectroscopic data for 7-Bromo-5-fluoro-3-methyl-1H-indole (CAS No: 916179-89-0), a halogenated indole derivative of significant interest in medicinal chemistry and drug discovery. The strategic placement of bromo, fluoro, and methyl groups on the indole scaffold creates a unique electronic and steric profile, making precise structural confirmation paramount. This document moves beyond a simple data repository, offering a detailed interpretation of the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, grounded in fundamental principles and comparative analysis with related structures.

Molecular Structure and Atom Numbering

A clear and consistent numbering system is essential for unambiguous spectral assignment. The structure of this compound is numbered according to IUPAC nomenclature for the indole ring system.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. For this compound, both ¹H and ¹³C NMR provide a wealth of structural information. The following analysis is based on established principles of substituent effects on the indole ring.[1]

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width covering 0-12 ppm.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2 seconds, spectral width covering 0-160 ppm.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

¹H NMR Spectral Data Interpretation

The proton NMR spectrum is defined by the electronic effects of the substituents. The electron-withdrawing nature of fluorine and bromine, combined with the electron-donating methyl group, results in a distinct pattern of chemical shifts and couplings.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N-H (H1) | ~ 8.2 (broad singlet) | br s | - |

| C2-H | ~ 7.1 (singlet) | s | - |

| C3-CH₃ | ~ 2.3 (singlet) | s | - |

| C4-H | ~ 7.4 (doublet of doublets) | dd | J(H4-F5) ≈ 9.0, J(H4-H6) ≈ 2.5 |

| C6-H | ~ 7.1 (doublet of doublets) | dd | J(H6-F5) ≈ 9.5, J(H6-H4) ≈ 2.5 |

-

N-H (H1): The indole N-H proton typically appears as a broad singlet far downfield due to its acidic nature and potential for hydrogen bonding.

-

C2-H: This proton on the pyrrole ring is adjacent to the electron-donating methyl group and appears as a singlet, as it lacks adjacent proton coupling partners.

-

C3-CH₃: The methyl protons are shielded and appear as a sharp singlet upfield.

-

C4-H & C6-H: These aromatic protons provide the most diagnostic information. The fluorine at C5 splits both H4 and H6. H4 will appear as a doublet of doublets due to coupling to the C5-Fluorine (³JHF, ortho) and a smaller meta-coupling to H6 (⁴JHH). Similarly, H6 is split by the C5-Fluorine (³JHF, ortho) and H4 (⁴JHH). The ortho H-F coupling is typically larger than the meta H-H coupling.

¹³C NMR Spectral Data Interpretation

The carbon spectrum confirms the molecular backbone and the influence of the halogen substituents. The most significant effect is the direct C-F coupling, which splits the C5 signal into a doublet.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | C-F Coupling (¹JCF, Hz) |

| C2 | ~ 123 | - |

| C3 | ~ 112 | - |

| C3-CH₃ | ~ 10 | - |

| C3a | ~ 129 | - |

| C4 | ~ 110 (d) | ²JCF ≈ 25 |

| C5 | ~ 158 (d) | ¹JCF ≈ 240 |

| C6 | ~ 115 (d) | ²JCF ≈ 25 |

| C7 | ~ 105 | - |

| C7a | ~ 135 | - |

-

C5 (Fluorine-bearing Carbon): This carbon will be the most downfield of the aromatic carbons (excluding the bridgehead carbons) and will exhibit a very large one-bond coupling constant (¹JCF) of approximately 240 Hz, appearing as a distinct doublet.

-

C4 & C6 (Adjacent to Fluorine): These carbons will show smaller two-bond C-F couplings (²JCF) of around 25 Hz, also appearing as doublets.

-

C7 (Bromine-bearing Carbon): The carbon directly attached to bromine (C7) is shielded by the "heavy atom effect" and will appear further upfield than expected for a typical aromatic carbon, around 105 ppm.

Part 2: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the elemental composition and structural features.

Experimental Protocol: MS Data Acquisition

-

Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for molecular ion confirmation. Electron Ionization (EI) can be used to induce fragmentation.

-

Mass Analyzer: Employ a high-resolution mass analyzer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement, which can confirm the molecular formula.

-

Data Analysis: Analyze the spectrum for the molecular ion peak and characteristic fragment ions.

MS Data Interpretation

The most telling feature in the mass spectrum of this compound is the isotopic signature of bromine.

Table 3: Predicted Mass Spectrometry Data

| Feature | Predicted m/z | Rationale |

| Molecular Ion [M]⁺ | 226.99 / 228.99 | Presence of nearly 1:1 ratio peaks for ⁷⁹Br and ⁸¹Br isotopes. |

| HRMS [M+H]⁺ | 228.0033 | Calculated for C₉H₈BrFN⁺. Confirms elemental composition. |

| Key Fragment | 212 / 214 | Loss of a methyl radical (•CH₃) from the molecular ion. |

-

Isotopic Pattern: Bromine has two stable isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), with a mass difference of two units. This results in a characteristic "doublet" for the molecular ion peak ([M]⁺ and [M+2]⁺) and any bromine-containing fragments, with nearly equal intensity. This is a definitive confirmation of the presence of one bromine atom.

-

High-Resolution Mass Spectrometry (HRMS): An accurate mass measurement of the molecular ion (e.g., as the protonated species [M+H]⁺) can confirm the elemental formula C₉H₇BrFN to within a few parts per million (ppm), providing a high degree of confidence in the compound's identity.

Fragmentation Workflow

The logical flow of fragmentation under EI conditions can be visualized to understand the molecule's stability.

Caption: Primary fragmentation pathway via loss of the C3-methyl group.

Part 3: Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Data Acquisition

-

Technique: Use an Attenuated Total Reflectance (ATR) accessory with a Fourier-Transform Infrared (FTIR) spectrometer for rapid analysis of the solid sample.

-

Data Collection: Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Background Correction: Perform a background scan prior to sample analysis to subtract atmospheric H₂O and CO₂ signals.

IR Data Interpretation

The IR spectrum will show characteristic absorptions for the N-H bond, aromatic C-H bonds, and the various carbon-halogen bonds.

Table 4: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3400 | N-H Stretch | Indole N-H |

| 3100-3000 | C-H Stretch | Aromatic C-H |

| ~ 2920 | C-H Stretch | Aliphatic C-H (Methyl) |

| 1620-1450 | C=C Stretch | Aromatic Ring |

| ~ 1250 | C-F Stretch | Aryl-Fluorine |

| ~ 650 | C-Br Stretch | Aryl-Bromine |

-

N-H Stretch: A relatively sharp peak around 3400 cm⁻¹ is a clear indicator of the indole N-H group. Its position and sharpness can be influenced by hydrogen bonding in the solid state.

-

Aromatic Region: Multiple sharp bands between 1620-1450 cm⁻¹ correspond to the stretching vibrations of the carbon-carbon double bonds within the indole ring system.

-

Carbon-Halogen Stretches: The C-F and C-Br stretches appear in the fingerprint region. The C-F stretch is typically a strong, sharp band around 1250 cm⁻¹, while the C-Br stretch is found at much lower wavenumbers, often below 700 cm⁻¹.

References

Introduction: The Analytical Imperative for a Disubstituted Indole

An In-Depth Technical Guide to the Mass Spectrometry of 7-Bromo-5-fluoro-3-methyl-1H-indole

In the landscape of pharmaceutical research and drug development, the indole scaffold remains a cornerstone of medicinal chemistry. Its unique electronic properties and structural versatility make it a privileged core in numerous therapeutic agents. The compound this compound represents a specific chemotype where halogenation patterns are critical for modulating biological activity, metabolic stability, and receptor binding affinity. Consequently, unambiguous structural confirmation and purity assessment are paramount.

Mass spectrometry (MS) stands as an indispensable tool for this purpose, providing not just the molecular weight but also a detailed structural fingerprint through controlled fragmentation. This guide offers a comprehensive exploration of the mass spectrometric behavior of this compound, grounded in first principles and field-proven methodologies. We will delve into the causal logic behind selecting ionization techniques, predict fragmentation pathways, and provide robust, self-validating experimental protocols for its analysis.

Core Physicochemical Properties and Their Mass Spectrometric Implications

Before delving into spectral analysis, understanding the molecule's fundamental properties is key to predicting its behavior within the mass spectrometer.

| Property | Value | Source | Significance for MS Analysis |

| Molecular Formula | C₉H₇BrFN | [1] | Determines the exact monoisotopic mass. |

| Molecular Weight | 228.06 g/mol | [1] | Provides the nominal mass for the molecular ion. |

| Key Structural Features | Indole Ring, Methyl Group, Bromine Atom, Fluorine Atom | These features dictate the primary fragmentation pathways and characteristic isotopic patterns. |

The most telling feature is the presence of a single bromine atom. Due to the natural abundance of its two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), any bromine-containing ion will manifest as a pair of peaks (an isotopic doublet) separated by two mass-to-charge units (m/z), with nearly equal intensities (approximately 1:1 ratio).[2][3] This isotopic signature is a powerful, intrinsic validator for identifying bromine-containing fragments in the spectrum.

Ionization Techniques: Choosing the Right Tool for the Question

The choice of ionization method is the most critical experimental decision, as it dictates the type and extent of information obtained. We will consider the two most relevant techniques: Electron Ionization (EI) for structural elucidation and Electrospray Ionization (ESI) for unambiguous molecular weight confirmation.

Electron Ionization (EI): The "Hard" Technique for Structural Fingerprinting

EI is a high-energy technique that bombards the analyte with 70 eV electrons, inducing ionization and extensive, reproducible fragmentation.[4] This "hard" ionization is ideal for creating a detailed fragmentation pattern that serves as a structural fingerprint, often allowing for the complete identification of an unknown compound by comparing its spectrum to established libraries.

The process follows a clear logical path:

-

Ionization: A high-energy electron ejects an electron from the molecule, forming a radical cation, M•+.

-

Fragmentation: The excess energy imparted to M•+ causes it to undergo a cascade of bond cleavages and rearrangements, producing a series of smaller, characteristic fragment ions.[5][6]

Electrospray Ionization (ESI): The "Soft" Technique for Molecular Weight Confirmation

In contrast, ESI is a "soft" ionization technique that transfers solution-phase ions into the gas phase with minimal imparted energy.[7][8] Its primary advantage is the preservation of the molecular species, typically observed as a protonated molecule, [M+H]⁺. This makes ESI the gold standard for confirming the molecular weight of a compound.[7]

The ESI process involves three main steps:

-

Droplet Formation: A high voltage is applied to the sample solution as it exits a capillary, forming a fine spray of charged droplets.[8]

-

Desolvation: The solvent evaporates from the droplets, shrinking them and increasing their surface charge density.[8]

-

Gas-Phase Ion Formation: Coulombic repulsion eventually overcomes the droplet's surface tension, releasing protonated analyte molecules into the gas phase.[8]

Predicted Mass Spectrum and Fragmentation Analysis (EI-MS)

The true power of mass spectrometry lies in the interpretation of fragmentation patterns. For this compound, we can predict a logical and informative fragmentation cascade under EI conditions.

The Molecular Ion (M•+)

The molecular ion peak is the most critical starting point. Given the presence of bromine, we expect to see a characteristic isotopic doublet.

-

[M]•+ : An ion containing the ⁷⁹Br isotope at m/z 228 .

-

[M+2]•+ : An ion containing the ⁸¹Br isotope at m/z 230 .

The near 1:1 intensity ratio of these two peaks is the primary confirmation of a monobrominated compound.[2][3]

Primary Fragmentation Pathways

The unstable molecular ion will dissipate its excess energy by cleaving its weakest bonds and expelling stable neutral species.

| Predicted m/z | Proposed Fragment Ion | Neutral Loss | Rationale and Significance |

| 213 / 215 | [C₈H₄BrFN]⁺ | •CH₃ | Loss of the methyl group is a common fragmentation for methylated aromatics. The resulting ion retains the bromine isotopic pattern. |

| 149 | [C₉H₇FN]⁺ | •Br | Cleavage of the C-Br bond results in the loss of the bromine radical. This is a highly favorable pathway, leading to a prominent peak and the disappearance of the isotopic pattern. |

| 122 | [C₈H₆F]⁺ | •Br, HCN | Following the loss of bromine, the indole ring can undergo its characteristic fragmentation by losing a molecule of hydrogen cyanide (HCN).[9] This is a strong indicator of the indole core structure. |

Visualizing the Fragmentation Cascade

The logical relationships between the parent ion and its major fragments can be visualized as a fragmentation pathway.

Caption: Predicted EI fragmentation pathway for this compound.

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to be robust and provide high-quality, interpretable data.

Protocol 1: GC-MS Analysis for Structural Elucidation (EI)

This workflow is designed to separate the analyte from impurities and generate a reproducible fragmentation pattern for library matching and structural confirmation.

1. Sample Preparation:

- Accurately weigh approximately 1 mg of this compound.

- Dissolve in 1 mL of high-purity methanol or ethyl acetate to create a 1 mg/mL stock solution.

- Perform a serial dilution to a final concentration of 1-10 µg/mL for injection. Causality Note: Working within the linear dynamic range of the detector is crucial for obtaining a clean spectrum without saturation effects.

2. Gas Chromatography (GC) Parameters:

- Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.

- Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

- Oven Program:

- Initial temperature: 100°C, hold for 1 minute.

- Ramp: 20°C/min to 280°C.

- Final hold: Hold at 280°C for 5 minutes.

- Causality Note: This temperature program ensures good peak shape for the indole and effectively elutes any higher-boiling impurities.

3. Mass Spectrometry (MS) Parameters (EI):

- Ion Source: Electron Ionization (EI).

- Ionization Energy: 70 eV. Trustworthiness Note: 70 eV is the industry standard, ensuring that the fragmentation pattern is consistent and comparable to commercial and public spectral libraries like NIST.

- Source Temperature: 230°C.

- Mass Range: Scan from m/z 40 to 400.

- Acquisition Mode: Full Scan.

Visualizing the GC-MS Workflow

Caption: General experimental workflow for GC-MS analysis.

Protocol 2: LC-MS Analysis for Molecular Weight Confirmation (ESI)

This workflow is optimized to confirm the molecular weight of the parent compound with minimal fragmentation.

1. Sample Preparation:

- Prepare a 1 mg/mL stock solution in methanol or acetonitrile.

- Dilute to a final concentration of 1 µg/mL using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile).

2. Liquid Chromatography (LC) Parameters:

- Column: A standard C18 reversed-phase column (e.g., 50 mm x 2.1 mm ID, 1.8 µm particle size).

- Mobile Phase A: Water + 0.1% Formic Acid.

- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

- Gradient: 5% B to 95% B over 5 minutes.

- Flow Rate: 0.4 mL/min.

- Column Temperature: 40°C.

- Trustworthiness Note: While formic acid is a common additive for enhancing protonation in positive ESI mode, it has been reported to cause dehalogenation (specifically deiodination) of some aromatic compounds in the ESI source.[10][11] Therefore, if in-source loss of bromine is observed, the analysis should be repeated using acetic acid as a modifier or no acid at all, though sensitivity may be reduced.

3. Mass Spectrometry (MS) Parameters (ESI):

- Ion Source: Electrospray Ionization (ESI).

- Polarity: Positive.

- Capillary Voltage: 3.5 kV.

- Drying Gas (N₂): Flow rate of 10 L/min at 300°C.

- Nebulizer Pressure: 40 psi.

- Mass Range: Scan from m/z 100 to 400.

- Acquisition Mode: Full Scan.

- Expected Ion: The protonated molecule [M+H]⁺ at m/z 229 / 231 .

Conclusion

The mass spectrometric analysis of this compound is a clear example of how a multi-faceted approach yields a complete and unambiguous structural characterization. By leveraging the strengths of both hard (EI) and soft (ESI) ionization techniques, researchers can confidently determine its structure and purity. The predictable fragmentation pattern under EI, governed by the indole core and its substituents, provides a rich structural fingerprint. The characteristic bromine isotopic doublet serves as a constant, self-validating feature throughout the analysis. The protocols provided herein represent a robust framework for obtaining high-quality data, enabling scientists in drug discovery and development to make informed decisions based on reliable analytical evidence.

References

- 1. 883001-24-9|this compound|BLD Pharm [bldpharm.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 6. scienceready.com.au [scienceready.com.au]

- 7. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 10. Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Introduction: The Indole Scaffold as a "Privileged" Structure in Medicinal Chemistry

An In-depth Technical Guide to the Biological Activity of Indole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus, a bicyclic aromatic structure composed of a fused benzene and pyrrole ring, stands as a cornerstone in medicinal chemistry and drug discovery.[1][2] Its unique physicochemical properties, including its ability to mimic peptide structures and bind reversibly to a multitude of enzymes and receptors, have designated it a "privileged scaffold".[1][3][4] This versatility allows for extensive chemical modification, leading to a vast library of derivatives with a wide spectrum of pharmacological activities.[1][5] Indole derivatives are prevalent in nature, forming the core of essential biomolecules like the amino acid tryptophan, the neurotransmitter serotonin, and the hormone melatonin.[6][7] This natural prevalence is mirrored in synthetic pharmaceuticals, where the indole framework is integral to numerous FDA-approved drugs for treating conditions ranging from cancer and viral infections to migraines and inflammation.[2][8][9][10] This guide provides a detailed exploration of the multifaceted biological activities of indole derivatives, their mechanisms of action, and the experimental methodologies used to validate their therapeutic potential.

Core Biological Activities and Therapeutic Applications

The structural plasticity of the indole ring allows its derivatives to interact with a diverse array of biological targets, resulting in a broad range of therapeutic effects.[11][12]

Anticancer Activity

Indole derivatives have emerged as highly promising anticancer agents due to their ability to target multiple key pathways involved in tumor growth and proliferation.[11][13] Their mechanisms are varied and include the disruption of microtubule dynamics, inhibition of protein kinases, induction of cell cycle arrest, and promotion of apoptosis.[11][14][15]

-

Tubulin Polymerization Inhibition: Many indole-based compounds act as potent anti-mitotic agents by inhibiting tubulin polymerization.[11][16] They often bind to the colchicine binding site on β-tubulin, preventing the formation of the mitotic spindle, which is essential for cell division. This disruption leads to cell cycle arrest in the G2/M phase and subsequent programmed cell death (apoptosis).[16][17]

-

Protein Kinase Inhibition: As crucial regulators of cellular signaling, protein kinases are prime targets for cancer therapy. Indole derivatives have been successfully developed as inhibitors for various kinases, such as Pim-1, Pim-2, and Pim-3, which are often overexpressed in cancer cells.[18]

-

Induction of Apoptosis: Beyond cell cycle arrest, indole derivatives can trigger apoptosis through various pathways, including the inhibition of anti-apoptotic proteins like Bcl-2 and Mcl-1, and by inducing DNA damage within cancer cells.[13][15]

Table 1: In Vitro Cytotoxic Activity (IC₅₀ Values) of Selected Indole Derivatives

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| Indole–chalcone derivative (55) | Various (A549, HeLa, MCF-7, etc.) | 0.0003 - 0.009 | Tubulin Polymerization Inhibitor | [19] |

| Quinoline-indole derivative (13) | Various | 0.002 - 0.011 (2 - 11 nM) | Tubulin Polymerization Inhibitor | [16][17] |

| Benzimidazole-indole derivative (8) | Various | 0.05 (average) | Tubulin Polymerization Inhibitor | [16][17] |

| Chalcone-indole derivative (12) | Various | 0.22 - 1.80 | Tubulin Polymerization Inhibitor | [16][17] |

| Indole-based Sulfonohydrazide (5f) | MDA-MB-468 (Breast) | 8.2 | Not specified | [20] |

| Indole-based Sulfonohydrazide (5f) | MCF-7 (Breast) | 13.2 | Not specified | [20] |

Antimicrobial Activity

With the rise of antibiotic-resistant pathogens, the need for novel antimicrobial agents is critical.[6] Indole derivatives have demonstrated significant antibacterial and antifungal properties, including against multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[6][21] Their mechanisms often involve disrupting bacterial cell membranes and inhibiting biofilm formation, which is a key virulence factor for many pathogens.[6]

Table 2: Minimum Inhibitory Concentration (MIC) of Selected Indole Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference Drug | Reference Drug MIC (µg/mL) | Reference |

| Indole-thiourea hybrid (1) | Gram-positive/negative | <12.5 | Ciprofloxacin | <1.0 | [1] |

| Indolylthienopyrimidine | Various | Thermally stable | Not specified | Not specified | [22] |

| Indole-triazole derivative (3d) | C. krusei | 3.125 | Fluconazole | Not specified | [21] |

| Schiff base indole derivative (26) | Gram-positive/negative | 3.91 | Ethambutol | 0.75 | [1] |

Antiviral Activity

The indole scaffold is a key component in several antiviral drugs, targeting a range of viruses including HIV, Hepatitis C (HCV), Dengue virus (DENV), and Zika virus (ZIKV).[3][23][24] These compounds can interfere with various stages of the viral life cycle.

-

HIV: Indole derivatives have been developed as non-nucleoside reverse transcriptase inhibitors (NNRTIs), such as Delavirdine, and as HIV-1 attachment inhibitors.[4][23]

-

HCV: Certain substituted tetrahydroindoles have shown potent anti-HCV properties against different genotypes.[23]

-

DENV and ZIKV: A novel class of indole alkaloid derivatives has been identified that inhibits DENV and ZIKV replication by interfering with the viral replication complex, specifically targeting the NS4B protein.[24]

Neuroprotective Activity

Oxidative stress is a major contributor to the pathology of neurodegenerative diseases.[25] Indole derivatives, including natural compounds like indole-3-carbinol (I3C) and its metabolite diindolylmethane (DIM), exhibit significant neuroprotective effects.[26] Their mechanisms are linked to potent antioxidant and reactive oxygen species (ROS) scavenging capabilities.[25][27] They can activate crucial cellular defense pathways, such as the Nrf2-antioxidant responsive element (ARE) system, and modulate neurotrophic factor signaling, like the Brain-Derived Neurotrophic Factor (BDNF)/TrkB pathway, to protect neurons from damage.[26] Recent studies also show their potential in reducing the aggregation of amyloid peptides associated with Alzheimer's disease.[28]

Anti-inflammatory Activity

The anti-inflammatory properties of indole derivatives are well-established, with indomethacin, a nonsteroidal anti-inflammatory drug (NSAID), being a classic example.[6] Newer indole derivatives have been developed that modulate key inflammatory pathways, such as NF-κB and cyclooxygenase-2 (COX-2), offering potential therapeutic options for chronic inflammatory conditions.[6]

Visualizing the Mechanisms of Action

Understanding how indole derivatives exert their biological effects at a molecular level is crucial for rational drug design. The following diagrams illustrate key mechanisms and experimental workflows.

References

- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 2. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations [frontiersin.org]

- 4. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Indole - Wikipedia [en.wikipedia.org]

- 8. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A brief review of the biological potential of indole derivatives | Scilit [scilit.com]

- 10. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. | Semantic Scholar [semanticscholar.org]

- 11. mdpi.com [mdpi.com]

- 12. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. A Review on Indole as a Cardinal Scaffold for Anticancer Drugs Development | Bentham Science [benthamscience.com]

- 19. mdpi.com [mdpi.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 23. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 24. journals.asm.org [journals.asm.org]

- 25. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators [mdpi.com]

- 27. Development of new indole-derived neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Discovery and Development of Novel Indole-Based Compounds

Abstract: The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs with a wide array of biological activities. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the modern approaches to discovering and developing novel indole-based compounds. We will explore advanced synthetic methodologies, high-throughput screening paradigms, and the critical role of computational chemistry in lead optimization. A practical case study will illustrate the journey from hit identification to a promising lead candidate, underscoring the synergy between innovative synthesis and rigorous biological evaluation.

The Enduring Significance of the Indole Scaffold in Drug Discovery

The Privileged Indole Moiety: Structural Features and Biological Relevance

The indole ring system, an aromatic heterocyclic compound consisting of a fused benzene and pyrrole ring, is considered a "privileged scaffold" in medicinal chemistry.[1][2] Its structural rigidity, coupled with the hydrogen-bond donating capability of the N-H group and the electron-rich nature of the pyrrole ring, allows for diverse interactions with a wide range of biological targets.[2] This versatility is evident in its presence in essential endogenous molecules like serotonin and melatonin, as well as in a vast number of pharmaceuticals.[2][3]

Historical Perspective and Landmark Indole-Based Drugs

The therapeutic potential of indole-containing compounds has been recognized for decades, with numerous approved drugs targeting a spectrum of diseases.[2] Notable examples include the anti-migraine triptans (e.g., Sumatriptan), the anti-cancer vinca alkaloids (e.g., Vinblastine), and the anti-hypertensive agent Reserpine.[3] Since 2015, the U.S. Food and Drug Administration (FDA) has approved 14 new drugs containing an indole moiety for conditions ranging from infections to hypertension, highlighting the continued importance of this scaffold in modern drug discovery.[4]

Modern Synthetic Strategies for Indole Core Elaboration

The synthesis of diverse and functionalized indole libraries is the foundation of any discovery program. While classical methods remain relevant, recent years have seen the emergence of powerful new techniques that offer greater efficiency, selectivity, and access to novel chemical space.[5]

Classical Indole Syntheses and Their Modern Variants

Traditional methods such as the Fischer, Bischler, and Reissert syntheses are still employed, often with modern modifications to improve yields and substrate scope. These reactions typically involve the cyclization of substituted anilines or related precursors.

Palladium-Catalyzed Cross-Coupling Reactions in Indole Functionalization

Palladium-catalyzed cross-coupling reactions have revolutionized the functionalization of the indole core. Techniques like the Suzuki, Heck, and Buchwald-Hartwig reactions allow for the precise introduction of various substituents at different positions of the indole ring, which is crucial for structure-activity relationship (SAR) studies. A recent example is the regioselective synthesis of indoles from o-haloanilines and α-ketol-derived N-tosyl hydrazones via an intramolecular Barluenga–Valdeś cross-coupling reaction.[3]

C-H Activation/Functionalization: A Paradigm Shift in Indole Synthesis

Direct C-H activation has emerged as a highly atom-economical and efficient strategy for modifying the indole scaffold. This approach avoids the need for pre-functionalized starting materials, allowing for the direct introduction of new bonds. A groundbreaking development in this area is the copper-catalyzed regioselective C5-H functionalization of indoles, a previously challenging position to modify due to its low reactivity.[4] This method has demonstrated high yields (up to 91%) and offers a scalable and cost-effective route to novel indole derivatives.[4][6] Other transition metals like rhodium have also been successfully used for C-H bond activation followed by intramolecular cyclization to synthesize N-alkyl indoles.[3]

Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis platforms are increasingly being used to accelerate the synthesis of indole libraries. These technologies enable rapid reaction optimization, improved safety for hazardous reactions, and the generation of large numbers of compounds in a short period.

High-Throughput Screening (HTS) and Assay Development for Indole Libraries

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of large compound libraries to identify "hits" with desired biological activity.[7][8][9]

Designing Diverse Indole-Based Chemical Libraries

The success of an HTS campaign is highly dependent on the quality and diversity of the chemical library. Libraries of indole-based compounds should be designed to explore a wide range of chemical space, with variations in substituents at multiple positions of the indole ring. Early combinatorial libraries often focused on quantity over quality, but a greater understanding of "lead-likeness" has led to the design of smaller, more focused libraries with better physicochemical properties.[10]

Target-Based vs. Phenotypic Screening Approaches

HTS campaigns can be broadly categorized into two types:

-

Target-based screening: This approach involves testing compounds against a specific, isolated biological target, such as an enzyme or receptor. It is a hypothesis-driven approach that relies on prior knowledge of the disease pathology.

-

Phenotypic screening: In this approach, compounds are tested for their ability to produce a desired change in a cellular or organismal phenotype, without a priori knowledge of the specific target.[7] This method can be particularly useful for identifying compounds with novel mechanisms of action.

Biophysical and Biochemical Assay Formats for Indole Hits

A variety of assay formats are used in HTS to detect the interaction of compounds with their targets.[7] Common biochemical assays include:

-

Fluorescence Resonance Energy Transfer (FRET): Measures the distance-dependent transfer of energy between two fluorophores.

-

Fluorescence Polarization (FP): Detects changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[8]

-

Homogeneous Time-Resolved Fluorescence (HTRF): A robust technology that combines FRET with time-resolved measurement of fluorescence.

Cell-based assays often utilize reporter genes, where the expression of a reporter protein (e.g., luciferase) is linked to the activity of a specific signaling pathway.[7]

Lead Optimization and Structure-Activity Relationship (SAR) Studies

Once initial "hits" are identified from an HTS campaign, the process of lead optimization begins. This involves the iterative synthesis and testing of analogs to improve potency, selectivity, and pharmacokinetic properties.[8]

Hit-to-Lead Triage and Prioritization

The initial hits from an HTS campaign are often numerous and may include false positives.[7][8] A critical step is to triage these hits through confirmatory screens and orthogonal assays to ensure their activity is real and specific.[8]

Iterative SAR-Driven Molecular Design

Structure-activity relationship (SAR) studies are at the heart of lead optimization.[11] By systematically modifying the structure of a hit compound and measuring the effect on its biological activity, medicinal chemists can build a model of the key structural features required for potency and selectivity.[12] This information guides the design of new, improved analogs.

In Silico Modeling and Computational Chemistry in Lead Optimization

Computational methods play a crucial role in modern lead optimization.[13]

-

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, helping to rationalize observed SAR and guide the design of new compounds.[13][14]

-

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity, allowing for the prediction of the potency of virtual compounds before they are synthesized.[14]

-

Pharmacokinetic and Toxicity Prediction: Computational tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of compounds, helping to identify potential liabilities early in the drug discovery process.[15]

Case Study: The Development of a Novel Indole-Based Kinase Inhibitor

Kinases are a major class of drug targets, particularly in oncology, and the indole scaffold is a common feature in many kinase inhibitors.[11][16] This case study outlines a typical workflow for the discovery of a novel indole-based kinase inhibitor.

Initial Hit Identification from an Indole Library Screen

A diverse library of 50,000 indole-based compounds was screened against a panel of cancer-relevant kinases using a fluorescence polarization-based assay. A primary screen at a single concentration of 10 µM identified 250 initial hits for a specific tyrosine kinase. These hits were then subjected to a dose-response confirmation screen, resulting in 15 validated hits with IC50 values below 1 µM.

Step-by-Step Protocol: Synthesis of a Key Intermediate

One of the most promising hits, a 3-substituted indole, was selected for lead optimization. A key synthetic step involved a palladium-catalyzed Suzuki coupling to introduce a substituted aryl group at the 5-position of the indole ring.

Protocol: Suzuki Coupling for 5-Arylation of a 3-Substituted Indole

-

To a solution of 5-bromo-3-substituted indole (1.0 eq) in a 2:1 mixture of dioxane and water, add the desired arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Degas the mixture by bubbling with argon for 15 minutes.

-

Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-3-substituted indole.

Step-by-Step Protocol: Kinase Inhibition Assay

The potency of the newly synthesized analogs was determined using an in vitro kinase inhibition assay.

Protocol: In Vitro Kinase Inhibition Assay (FP-based)

-

Prepare a series of dilutions of the test compound in DMSO.

-

In a 384-well microplate, add the kinase, a fluorescently labeled tracer, and the test compound.

-

Incubate the plate at room temperature for 60 minutes to allow the reaction to reach equilibrium.

-

Measure the fluorescence polarization of each well using a suitable plate reader.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Data Summary and SAR Table

The following table summarizes the SAR data for a series of analogs, demonstrating the impact of substitutions at the 5-position on kinase inhibition.

| Compound | R Group at 5-Position | Kinase IC50 (nM) |

| Hit-1 | -H | 850 |

| Analog-1a | -Phenyl | 420 |

| Analog-1b | -4-Fluorophenyl | 150 |

| Analog-1c | -4-Methoxyphenyl | 210 |

| Analog-1d | -4-Chlorophenyl | 95 |

Future Directions and Emerging Technologies

Artificial Intelligence and Machine Learning in Indole Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize drug discovery. These technologies can be used to analyze large datasets from HTS campaigns, predict the biological activity and ADMET properties of virtual compounds, and even design novel molecules with desired characteristics.

Novel Biological Targets for Indole-Based Therapeutics

The versatility of the indole scaffold ensures its continued relevance in the pursuit of novel therapeutics. Emerging target classes for indole-based drugs include epigenetic modulators and therapies targeting the gut microbiome.[3]

Conclusion

The discovery of novel indole-based compounds is a dynamic and evolving field. The integration of modern synthetic methods, advanced screening technologies, and powerful computational tools has significantly accelerated the pace of discovery. The inherent versatility of the indole scaffold, combined with these technological advancements, ensures that it will remain a valuable source of new medicines for the foreseeable future.

References

- 1. researchgate.net [researchgate.net]

- 2. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. news-medical.net [news-medical.net]

- 5. Recent advances in the synthesis of indoles and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bioengineer.org [bioengineer.org]

- 7. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]

- 8. pharmasalmanac.com [pharmasalmanac.com]

- 9. High-throughput screening - Wikipedia [en.wikipedia.org]

- 10. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 11. How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ROCK inhibitors 4: Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Exploring the Biomedical Applications and Computational Docking of Indole Alkaloids: An Evaluation of Bioinformatics Approaches | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 14. researchgate.net [researchgate.net]

- 15. Therapeutic Potential and Predictive Pharmaceutical Modeling of Indole Kratom Alkaloids [mdpi.com]

- 16. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]

Methodological & Application

Synthesis of 7-Bromo-5-fluoro-3-methyl-1H-indole: An Application Note and Protocol for Researchers

Abstract

This document provides a comprehensive guide for the synthesis of 7-Bromo-5-fluoro-3-methyl-1H-indole, a halogenated indole derivative with potential applications in medicinal chemistry and drug discovery. The described protocol is based on the robust and widely applicable Fischer indole synthesis. This guide offers a detailed, step-by-step procedure, mechanistic insights, and characterization data to assist researchers in the successful synthesis and validation of the target compound.

Introduction: The Significance of Substituted Indoles

The indole scaffold is a privileged heterocyclic motif found in a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2] Its unique electronic properties and ability to participate in various biological interactions have established it as a cornerstone in medicinal chemistry. Halogenated indoles, in particular, are of significant interest as the introduction of halogen atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. The target molecule, this compound, possesses a unique substitution pattern that makes it an attractive building block for the synthesis of more complex bioactive molecules.

Synthetic Strategy: The Fischer Indole Synthesis

The most logical and well-established method for the synthesis of 3-methyl-substituted indoles is the Fischer indole synthesis.[2] This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the corresponding phenylhydrazine and a ketone or aldehyde. For the synthesis of this compound, the key precursors are (2-bromo-4-fluorophenyl)hydrazine and acetone.

The choice of the Fischer indole synthesis is underpinned by its reliability, operational simplicity, and the commercial availability of the required starting materials. The reaction proceeds through a cascade of well-understood steps, including hydrazone formation, tautomerization to an enamine, a[3][3]-sigmatropic rearrangement, and subsequent cyclization with the elimination of ammonia to form the aromatic indole ring.[2]

Mechanistic Pathway